molecular formula C17H15NO2S B3163672 [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol CAS No. 885279-89-0

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B3163672
CAS No.: 885279-89-0
M. Wt: 297.4 g/mol
InChI Key: CFEIMXRFSVCJMO-UHFFFAOYSA-N
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Description

[2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-methanol (CAS 885280-65-9) is a chemical compound with the molecular formula C17H16N2OS and a molecular weight of 296.39 g/mol . This compound features a benzothiazole core, which is a privileged scaffold in medicinal chemistry due to its diverse biological activities. Recent scientific literature highlights the significant research value of this specific structural class in the design and synthesis of novel multi-target therapeutic agents, particularly for complex neurodegenerative diseases . Compounds based on the 2-(4-(benzyloxy)phenyl)benzothiazole structure have been strategically designed and synthesized as multifunctional agents for Parkinson's disease research . These derivatives are investigated primarily for their potent and selective inhibition of the monoamine oxidase B (MAO-B) enzyme, a key target for mitigating oxidative stress and restoring dopamine levels in the brain . The inhibitory action is often competitive and reversible, which is a desirable profile for a therapeutic agent. Beyond MAO-B inhibition, this class of compounds demonstrates excellent anti-oxidative effects, significant metal-chelating ability, and appropriate blood-brain barrier permeability, which is crucial for central nervous system targets . Furthermore, research indicates these derivatives exhibit good neuroprotective effects against neuronal damage and possess anti-neuroinflammatory activity by inhibiting the release of excess inflammatory cytokines from activated microglial cells . As such, this compound serves as a critical synthetic intermediate or a lead compound for researchers developing innovative multi-target-directed ligands (MTDLs) to address multiple pathological pathways simultaneously. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-(4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEIMXRFSVCJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-haloketones with thioamides. For instance, 2-(4-benzyloxyphenyl)-4-methylthiazole-5-carbothioamide can be synthesized and then reacted with various α-haloketones to yield the desired thiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

Mechanism of Action

The mechanism of action of [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
[2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-methanol Benzyloxy (C₆H₅OCH₂) C₁₇H₁₅NO₂S 305.37 96–98 (mixture) Thiazole, hydroxymethyl
[2-(4-Bromo-phenyl)-thiazol-4-yl]-methanol Bromo (Br) C₁₀H₈BrNOS 270.15 Not reported Thiazole, hydroxymethyl
[4-(1,3-Thiazol-2-yl)phenyl]methanol Thiazol-2-yl C₁₀H₉NOS 191.25 Not reported Thiazole, hydroxymethyl
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine Methoxy (OCH₃) C₁₁H₁₂N₂OS 220.29 Not reported Thiazole, aminomethyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The benzyloxy group (electron-donating) enhances aromatic stability and solubility compared to bromo substituents (electron-withdrawing), which increase reactivity in cross-coupling reactions .
  • Hydroxymethyl vs.

Key Findings :

  • The Hantzsch thiazole synthesis is a versatile method for constructing the thiazole core but requires careful optimization of benzyloxy group stability during reduction .

Biological Activity

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest various mechanisms of action, particularly in relation to neurodegenerative diseases and microbial infections. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Target Enzymes

The compound is primarily noted for its activity as a Monoamine Oxidase B (MAO-B) inhibitor. This inhibition can lead to increased levels of dopamine in the brain, which is particularly relevant in the context of treating Parkinson's disease. The proposed mechanism involves competitive and reversible inhibition of MAO-B, affecting dopamine metabolism and potentially altering neurotransmitter dynamics within the central nervous system.

Biochemical Pathways

By inhibiting MAO-B, this compound may influence several biochemical pathways:

  • Dopamine Metabolism : Increased dopamine levels can enhance synaptic transmission and improve motor function.
  • Signal Transduction : Alterations in neurotransmitter levels can modify signal transduction pathways, affecting gene expression and cellular responses.

Pharmacokinetics

Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic properties, including adequate permeability across the blood-brain barrier (BBB). This characteristic is crucial for compounds intended to exert effects on central nervous system disorders.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. It has been investigated for its efficacy against various pathogens, including:

  • Bacteria : In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.
  • Fungi : The compound has also demonstrated antifungal activity against species such as Candida albicans.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

StudyCompoundActivityMIC Value
Study 1Thiazole Derivative AAntimicrobial≤0.25 μg/mL
Study 2Thiazole Derivative BMAO-B InhibitionIC50 = 6.2 μM
Study 3Thiazole Derivative CAntifungalMIC = ≤0.25 μg/mL

These findings highlight the potential of thiazole derivatives in developing new therapeutic agents for both neurodegenerative diseases and infectious diseases .

Future Directions

The future research directions for this compound should focus on:

  • Enhanced Solubility : Modifying the compound's structure to improve solubility could enhance its bioavailability.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

Q & A

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution?

  • Methodology :
  • Kinetic studies : Monitor methanolysis rates (e.g., SN2 at thiazole C-2 with KI catalysis).
  • Isotope labeling : Use ¹⁸O-methanol to track oxygen transfer in esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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